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molecular formula C8H9NO3 B8529450 4-Propanoyloxy-2-pyridone

4-Propanoyloxy-2-pyridone

Cat. No. B8529450
M. Wt: 167.16 g/mol
InChI Key: GRWPOYLXCXNXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05155113

Procedure details

Using 1.00 g of 4-hydroxy-2-pyridone and 0.94 ml of propanoyl chloride and following the general procedure of Example 12, 350 mg of the title compound was obtained in a yield of 23%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step Two
Yield
23%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][NH:5][C:4](=[O:8])[CH:3]=1.[C:9](Cl)(=[O:12])[CH2:10][CH3:11]>>[C:9]([O:1][C:2]1[CH:7]=[CH:6][NH:5][C:4](=[O:8])[CH:3]=1)(=[O:12])[CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=CC(NC=C1)=O
Step Two
Name
Quantity
0.94 mL
Type
reactant
Smiles
C(CC)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)OC1=CC(NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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